3-(2-Methylbenzyl)piperidine
Overview
Description
3-(2-Methylbenzyl)piperidine is an organic compound with the molecular formula C13H19N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a 2-methylbenzyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Mechanism of Action
Target of Action
3-(2-Methylbenzyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Biochemical Pathways
Piperidine derivatives affect various biochemical pathways. They have been found to regulate several crucial signaling pathways essential for the establishment of cancers . These pathways play a significant role in cell proliferation, apoptosis, and other cellular functions.
Pharmacokinetics
Piperidine derivatives are known to be important synthetic medicinal blocks for drug construction .
Result of Action
Piperidine derivatives have been found to have anticancer potential when used alone or in combination with other drugs . They can regulate several crucial signaling pathways, leading to changes in cell proliferation and apoptosis .
Biochemical Analysis
Biochemical Properties
3-(2-Methylbenzyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the activation or inhibition of enzymatic activity, leading to changes in metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types . Additionally, it has been noted to impact the expression of genes involved in oxidative stress responses and inflammatory pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes involves the activation of N-H bond, which subsequently leads to the formation of reactive intermediates . These intermediates can then interact with other cellular components, altering gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance certain physiological functions without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylbenzyl)piperidine typically involves the reaction of 2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-Methylbenzyl chloride+Piperidine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and productivity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions include substituted piperidines, ketones, carboxylic acids, and amines .
Scientific Research Applications
3-(2-Methylbenzyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
2-Benzylpiperidine: Similar structure with a benzyl group instead of a 2-methylbenzyl group.
4-Methylpiperidine: A piperidine derivative with a methyl group at the fourth position.
Uniqueness: 3-(2-Methylbenzyl)piperidine is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and pharmacological properties. This structural variation can influence the compound’s reactivity, binding affinity, and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
3-[(2-methylphenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-5-2-3-7-13(11)9-12-6-4-8-14-10-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKKUNQUYXLKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588805 | |
Record name | 3-[(2-Methylphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955314-92-8 | |
Record name | 3-[(2-Methylphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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